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Compound of Interest

Compound Name: 4-Nitrobenzenesulfonamide

Cat. No.: B188996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-nitrobenzenesulfonamide and

its N-substituted derivatives. The objective is to present key identifying spectral data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a

valuable resource for the characterization of these compounds. Detailed experimental

protocols for these techniques are also provided.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-nitrobenzenesulfonamide
and a selection of its derivatives, facilitating a clear comparison of their spectral properties.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
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Compound
Ar-H (near
SO₂) [ppm]

Ar-H (near
NO₂) [ppm]

N-H [ppm]
Other Ar-H
[ppm]

Other
Signals
[ppm]

4-

Nitrobenzene

sulfonamide

8.10 (d, J =

8.1 Hz, 2H)[1]

8.43 (d, J =

8.4 Hz, 2H)[1]

7.77 (s, 2H)

[1]
- -

N-Phenyl-4-

nitrobenzene

sulfonamide

8.02 (d, J =

8.4 Hz, 2H)[2]

8.38 (d, J =

8.4 Hz, 2H)[2]

10.60 (s, 1H)

[2]

7.27 (t, 2H),

7.13 (d, 2H),

7.09 (t, 1H)[2]

-

N-(p-Tolyl)-4-

nitrobenzene

sulfonamide

7.97 (d, J =

8.8 Hz, 2H)[2]

8.36 (d, J =

8.8 Hz, 2H)[2]

10.42 (br, 1H)

[2]

7.05 (d, 2H),

6.99 (d, 2H)

[2]

2.18 (s, 3H,

CH₃)[2]

N-(4-

Methoxyphen

yl)-4-

nitrobenzene

sulfonamide

7.93 (d, J =

8.4 Hz, 2H)[2]

8.37 (d, J =

8.4 Hz, 2H)[2]

10.23 (s, 1H)

[2]

7.00 (d, 2H),

6.83 (d, 2H)

[2]

3.68 (s, 3H,

OCH₃)[2]

N-(4-

Chlorophenyl

)-4-

nitrobenzene

sulfonamide

-
8.37 (d, J =

8.4 Hz, 2H)
10.23 (s, 1H)

7.00 (d, J =

8.4 Hz, 2H),

6.83 (d, J =

8.0 Hz, 2H)

-

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.azom.com/article.aspx?ArticleID=21658
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound C-SO₂ C-NO₂
C-N
(Sulfonamid
e)

Other Ar-C
[ppm]

Other
Signals
[ppm]

N-Phenyl-4-

nitrobenzene

sulfonamide

145.4[2] 150.3[2] 137.4[2]

129.8, 128.7,

125.2, 125.1,

121.2[2]

-

N-(p-Tolyl)-4-

nitrobenzene

sulfonamide

145.5[2] 150.2[2] 134.7[2]

134.6, 130.2,

128.7, 125.0,

121.8[2]

20.8 (CH₃)[2]

N-(4-

Methoxyphen

yl)-4-

nitrobenzene

sulfonamide

145.4[2] 150.2[2] 129.7[2]

157.5, 128.8,

125.0, 124.6,

114.9[2]

55.7 (OCH₃)

[2]

Table 3: Key FT-IR Absorption Bands (KBr Pellet, cm⁻¹)

Compound ν(N-H)
ν(SO₂
asymmetric
)

ν(SO₂
symmetric)

ν(NO₂
asymmetric
)

ν(NO₂
symmetric)

4-

Nitrobenzene

sulfonamide

3340, 3240 ~1350 ~1160 ~1530 ~1310

N-Aryl

Derivatives
~3250 ~1340-1360 ~1150-1170 ~1520-1540 ~1300-1320

Note: IR data for derivatives are generalized based on typical absorptions for these functional

groups. Specific values can vary slightly between derivatives.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
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Compound Molecular Formula Molecular Weight Key Fragment (m/z)

4-

Nitrobenzenesulfonam

ide

C₆H₆N₂O₄S[3] 202.19[3]
202 (M⁺), 186, 138,

122, 92, 75, 65[1]

N-(4-

nitrophenyl)benzenes

ulfonamide

C₁₂H₁₀N₂O₄S[4] 278.28[4] -

N-(5-methylisoxazol-

3-yl)-4-

nitrobenzenesulfonam

ide

C₁₀H₉N₃O₅S[5] 283.26[5] -

Experimental Protocols
The following sections detail generalized protocols for the spectroscopic techniques cited in

this guide.

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[6]

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

chemical shift referencing (δ = 0.00 ppm).[7]

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.[6]

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.
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Relaxation Delay: A delay of 1-2 seconds between pulses ensures proper relaxation of the

protons.[6]

¹³C NMR Acquisition:

Pulse Program: A standard proton-decoupled pulse program is used.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shift scale to the internal standard.

Objective: To identify the functional groups present in the molecule.

Protocol (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopy-

grade potassium bromide (KBr) powder in an agate mortar.[3] The KBr must be thoroughly

dried to avoid a broad water peak around 3200-3500 cm⁻¹.[2]

Pellet Formation: Transfer the finely ground mixture to a pellet-forming die and apply high

pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent disc.[8][9]

Background Spectrum: Obtain a background spectrum of a pure KBr pellet to correct for any

atmospheric and instrumental interferences.[3]

Sample Spectrum Acquisition: Place the sample pellet in the spectrometer's sample holder

and record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to the various

functional groups (e.g., N-H, S=O, N=O) in the molecule.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:
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Sample Introduction: Introduce a small amount of the volatile sample into the ion source of

the mass spectrometer. This can be done via a direct insertion probe for solid samples or

through a gas chromatograph (GC) for GC-amenable compounds.[1]

Ionization: Bombard the gaseous sample molecules with a high-energy electron beam

(typically 70 eV).[10][11] This causes the molecule to lose an electron, forming a radical

cation (the molecular ion, M⁺), and induces fragmentation.[10]

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. The peak

with the highest m/z often corresponds to the molecular ion, which provides the molecular

weight of the compound. The fragmentation pattern provides valuable information about the

molecule's structure.

Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of N-substituted 4-
nitrobenzenesulfonamide derivatives, a common method for generating the compounds

discussed in this guide.[6]
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Click to download full resolution via product page

Caption: General synthetic pathway for N-substituted 4-nitrobenzenesulfonamides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b188996?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

